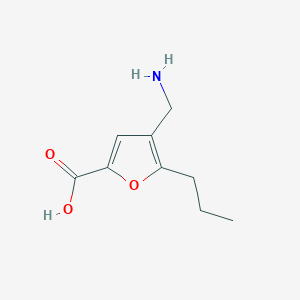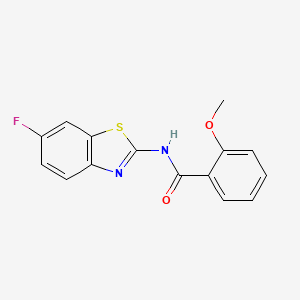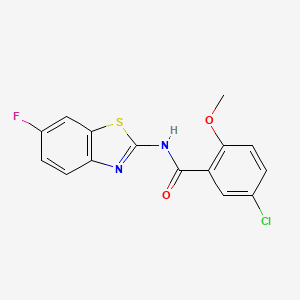![molecular formula C9H14N6O2 B11495287 [1,3,5]Triazine-2-carboxamidine, N-hydroxy-4-methoxy-6-(pyrrolidin-1-yl)- CAS No. 633279-32-0](/img/structure/B11495287.png)
[1,3,5]Triazine-2-carboxamidine, N-hydroxy-4-methoxy-6-(pyrrolidin-1-yl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(E)-N’-HYDROXY-4-METHOXY-6-(PYRROLIDIN-1-YL)-1,3,5-TRIAZINE-2-CARBOXIMIDAMIDE is a complex organic compound that features a triazine ring substituted with various functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-N’-HYDROXY-4-METHOXY-6-(PYRROLIDIN-1-YL)-1,3,5-TRIAZINE-2-CARBOXIMIDAMIDE typically involves the following steps:
Formation of the Triazine Ring: The triazine ring can be synthesized through a cyclization reaction involving cyanuric chloride and appropriate amines under controlled conditions.
Substitution Reactions:
Hydroxylation: The hydroxylation of the triazine ring is carried out using hydroxylamine or similar reagents under mild conditions.
Industrial Production Methods
Industrial production of this compound may involve continuous flow synthesis techniques to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters is crucial for large-scale production.
Chemical Reactions Analysis
Types of Reactions
(E)-N’-HYDROXY-4-METHOXY-6-(PYRROLIDIN-1-YL)-1,3,5-TRIAZINE-2-CARBOXIMIDAMIDE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield amine derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like alkyl halides and acyl chlorides are employed under basic or acidic conditions.
Major Products
The major products formed from these reactions include various substituted triazines, amines, and oxides, depending on the reaction conditions and reagents used.
Scientific Research Applications
(E)-N’-HYDROXY-4-METHOXY-6-(PYRROLIDIN-1-YL)-1,3,5-TRIAZINE-2-CARBOXIMIDAMIDE has several scientific research applications:
Medicinal Chemistry: It is explored for its potential as a therapeutic agent due to its unique structure and biological activity.
Biological Studies: The compound is used in studies related to enzyme inhibition and receptor binding.
Industrial Applications: It serves as an intermediate in the synthesis of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of (E)-N’-HYDROXY-4-METHOXY-6-(PYRROLIDIN-1-YL)-1,3,5-TRIAZINE-2-CARBOXIMIDAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s functional groups enable it to form hydrogen bonds and other interactions, leading to inhibition or activation of biological pathways.
Comparison with Similar Compounds
Similar Compounds
- 4-Methoxy-6-(pyrrolidin-1-yl)-1,3,5-triazine-2-carboximidamide
- N-Hydroxy-4-methoxy-6-(pyrrolidin-1-yl)-1,3,5-triazine-2-carboxamide
Uniqueness
(E)-N’-HYDROXY-4-METHOXY-6-(PYRROLIDIN-1-YL)-1,3,5-TRIAZINE-2-CARBOXIMIDAMIDE is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties
Properties
CAS No. |
633279-32-0 |
|---|---|
Molecular Formula |
C9H14N6O2 |
Molecular Weight |
238.25 g/mol |
IUPAC Name |
N'-hydroxy-4-methoxy-6-pyrrolidin-1-yl-1,3,5-triazine-2-carboximidamide |
InChI |
InChI=1S/C9H14N6O2/c1-17-9-12-7(6(10)14-16)11-8(13-9)15-4-2-3-5-15/h16H,2-5H2,1H3,(H2,10,14) |
InChI Key |
CDEIDGKPVXZGTL-UHFFFAOYSA-N |
Isomeric SMILES |
COC1=NC(=NC(=N1)N2CCCC2)/C(=N\O)/N |
Canonical SMILES |
COC1=NC(=NC(=N1)N2CCCC2)C(=NO)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![{5-[(2-oxo-2-{[4-(trifluoromethoxy)phenyl]amino}ethyl)thio]-1H-tetrazol-1-yl}acetic acid](/img/structure/B11495205.png)
![2-[5-(4-methoxyphenyl)-1,3-dimethyl-2,4-dioxo-1,2,3,4-tetrahydro-6H-pyrrolo[3,4-d]pyrimidin-6-yl]acetamide](/img/structure/B11495211.png)


![N-[5-(cyclopropylsulfamoyl)-2-methyl-3-nitrophenyl]thiophene-2-carboxamide](/img/structure/B11495232.png)

![3-[5-(2,5-dimethoxyphenyl)-1-(2-fluorophenyl)-4,5-dihydro-1H-pyrazol-3-yl]-4,6-dimethylpyridin-2(1H)-one](/img/structure/B11495245.png)
![1-(3,4-Diethoxyphenyl)-8,9-diethoxy-5,6-dihydropyrrolo[2,1-a]isoquinoline-2,3-dione](/img/structure/B11495251.png)
![2-amino-4-(4-fluorophenyl)-5,10-dioxo-5,10-dihydro-4H-benzo[g]chromene-3-carbonitrile](/img/structure/B11495256.png)

![Methyl 2-({[4-(2-fluorophenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydroquinolin-3-yl]carbonyl}amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B11495268.png)
![N-[2-({[(4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetyl}amino)phenyl]-4-(trifluoromethyl)benzamide](/img/structure/B11495281.png)

![N-(3'-acetyl-1-ethyl-2-oxo-1,2-dihydro-3'H-spiro[indole-3,2'-[1,3,4]thiadiazol]-5'-yl)acetamide](/img/structure/B11495301.png)
